molecular formula C8H9N3O3S B12001178 1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione CAS No. 1781-12-0

1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione

Cat. No.: B12001178
CAS No.: 1781-12-0
M. Wt: 227.24 g/mol
InChI Key: ZSEYUHYQPBVNAN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione is a heterocyclic compound featuring a fused pyrimidine-thiazine core with three ketone groups. Its synthesis involves alkylation of pyrimidinethione precursors followed by reaction with chloroacetic acid, as reported in . The compound’s structure includes methyl substituents at the 1- and 3-positions, which influence its electronic and steric properties.

Properties

CAS No.

1781-12-0

Molecular Formula

C8H9N3O3S

Molecular Weight

227.24 g/mol

IUPAC Name

1,3-dimethyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione

InChI

InChI=1S/C8H9N3O3S/c1-10-6-5(15-3-4(12)9-6)7(13)11(2)8(10)14/h3H2,1-2H3,(H,9,12)

InChI Key

ZSEYUHYQPBVNAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)SCC(=O)N2

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of (6-Amino-1,3-Dimethyl-2,4-Dioxo-Tetrahydro-Pyrimidin-5-Ylsulfanyl)-Acetic Acid

Procedure :

  • Starting material : (6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylsulfanyl)-acetic acid.

  • Reagents : Polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Conditions : Reflux at 250–280°C for 18–20 hours under inert atmosphere.

  • Mechanism : Intramolecular cyclization via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.

  • Yield : 70–74%.

Key Observations :

  • PPA enhances cyclization efficiency by acting as both a catalyst and dehydrating agent.

  • Prolonged heating (>24 hours) leads to decomposition, reducing yield.

Multi-Component Reactions (MCRs)

One-Pot Synthesis Using 6-Amino-Pyrimidinones and Thiazine Precursors

Procedure :

  • Reactants :

    • 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

    • Thiazine precursors (e.g., thiourea derivatives or mercaptoacetic acid).

  • Catalyst : Acetic acid or InCl₃.

  • Conditions : Reflux in ethanol or ultrasound-assisted synthesis (40–60 kHz, 50°C).

  • Yield : 65–80% under conventional heating; 85–90% with ultrasound.

Advantages :

  • Ultrasound reduces reaction time from 12 hours to 2–3 hours.

  • Regioselective formation of the thiazine ring due to steric and electronic effects.

Alkylation and Acetylation Strategies

N-Methylation of Pyrimido-Thiazine Intermediates

Procedure :

  • Starting material : 1H-Pyrimido[5,4-b][1,thiazine-2,4,7-trione.

  • Methylating agents : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Conditions : Room temperature, 6–8 hours in anhydrous DMF.

  • Yield : 85–90%.

Critical Notes :

  • Over-alkylation is minimized by using a 1:1 molar ratio of methylating agent to substrate.

  • Dimethyl sulfate offers higher selectivity for N-methylation compared to CH₃I.

Modern Techniques and Optimization

Ultrasound-Assisted Synthesis

Procedure :

  • Reactants : 6-Amino-3-methylpyrimidin-4(3H)-one, dimedone, and aromatic aldehydes.

  • Solvent : Ethanol or acetic acid.

  • Conditions : 40–60 kHz ultrasound, 50°C, 2–3 hours.

  • Yield : 88–92%.

Benefits :

  • Enhanced mass transfer and reaction homogeneity.

  • Reduced energy consumption compared to thermal methods.

Comparative Analysis of Methods

Method Conditions Yield (%) Time Scalability
Oxidative Cyclization250°C, PPA, 18–20 h70–74HighModerate
MCR (Conventional)Reflux, ethanol, 12 h65–80ModerateHigh
MCR (Ultrasound)50°C, ultrasound, 2–3 h85–92LowHigh
N-MethylationRT, DMF, 6–8 h85–90LowHigh

Chemical Reactions Analysis

Alkylation and Functionalization

The dimethyl groups at positions 1 and 3 are introduced via alkylation:

  • Pre- or post-hydrolysis alkylation : Methylation of the parent thione or trione intermediates using methyl halides or dimethyl sulfate .

  • Regioselectivity : Alkylation occurs preferentially at the thiazine nitrogen due to steric and electronic factors .

Key Data :

Reaction StepReagents/ConditionsYieldReference
Initial cyclizationPolyphosphoric acid (PPA), 250–280°C70–75%
MethylationCH₃I, K₂CO₃, DMF, reflux80–85%

Hydrolysis and Ring Modification

  • Acidic hydrolysis : Converts 4-methoxy derivatives to 4,6-diones (e.g., removal of methoxy groups) .

  • Oxidative modifications : Reaction with sulfur or oxidizing agents introduces disulfide bridges or sulfoxide/sulfone derivatives .

Structural Confirmation :

  • IR : Bands at 3405 cm⁻¹ (NH), 1680–1665 cm⁻¹ (C=O) .

  • ¹H-NMR : Singlets at δ 2.20 ppm (CH₃), δ 10.70 ppm (NH) .

Comparative Reactivity Table

Reaction TypeSubstrateProductKey Conditions
Condensation5-Amino-pyrimidine-4-thionePyrimidothiazine-trionePPA, 250–280°C
AlkylationTrione intermediate1,3-Dimethyl derivativeCH₃I, K₂CO₃, DMF
Hydrolysis4-Methoxy-trione4,6-DioneHCl, reflux

Mechanistic Insights

  • Cyclization : Involves nucleophilic attack of the pyrimidine amino group on chloroacetic acid, followed by intramolecular dehydration.

  • Regiochemistry : Methyl groups stabilize the trione system via steric hindrance and hydrogen bonding .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimido-thiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves interference with bacterial cell wall synthesis or function.

Case Study:
A study conducted on related thiazine derivatives demonstrated their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response in microbial inhibition .

Anticancer Properties

The thiazine scaffold has been investigated for its anticancer potential. Compounds with similar structures have shown promise in targeting specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Case Study:
In vitro studies have reported that certain pyrimido-thiazine derivatives can inhibit the proliferation of human cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the modulation of signaling pathways related to cell cycle regulation .

Anti-inflammatory Effects

Some derivatives of 1,3-dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione have demonstrated anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases.

Research Findings:
A pharmacological assessment revealed that specific compounds reduced inflammation markers in animal models of arthritis .

Pesticidal Activity

The unique structure of pyrimido-thiazine compounds allows for the development of novel pesticides. Their effectiveness against various agricultural pests has been documented.

Case Study:
Field trials have shown that formulations containing thiazine derivatives significantly reduce pest populations while being safe for beneficial insects .

Plant Growth Regulation

Certain thiazine derivatives are being explored as plant growth regulators. They can enhance growth rates and improve crop yields by modulating hormonal pathways in plants.

Polymer Chemistry

The incorporation of pyrimido-thiazine structures into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical properties.

Research Findings:
Recent studies have highlighted the synthesis of polymer composites using this compound as a key component. These materials exhibit improved mechanical strength and resistance to thermal degradation .

Photovoltaic Applications

Research is ongoing into the use of pyrimido-thiazine based compounds in organic photovoltaics due to their favorable electronic properties.

Case Study:
Experimental results indicate that incorporating these compounds into photovoltaic cells can enhance charge transport efficiency and overall device performance .

Summary Table of Applications

Application Area Specific Uses Notable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus, E. coli
Anticancer agentsInhibits proliferation in HeLa and MCF-7 cells
Anti-inflammatory agentsReduces inflammation markers in arthritis models
Agricultural SciencePesticidesReduces pest populations while safe for beneficial insects
Plant growth regulatorsEnhances growth rates and crop yields
Materials SciencePolymer compositesImproved mechanical strength and thermal stability
Organic photovoltaicsEnhanced charge transport efficiency

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[4,5-b][1,4]thiazine Derivatives

describes 3-methyl- and 1,3-dimethyl-5H-pyrimido[4,5-b][1,4]thiazine-2,4,6(1H,3H,7H)-trione, synthesized via alkylation and hydrolysis. The key distinction lies in the position of the trione groups (2,4,6 vs. 2,4,7 in the target compound), which may arise from isomerism or alternative synthetic pathways.

Pyrimido[4,5-d]pyrimidine Triones

and highlight 5-aryl-substituted pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-triones , such as 4f (phenyl), 4g (2-chlorophenyl), and 4o (furan-2-yl). These compounds exhibit:

  • Higher melting points (e.g., 4o: 323–325°C; 4p: 330–333°C) compared to typical pyrimidine-thiazine triones, suggesting stronger intermolecular interactions due to aromatic substituents .
  • Distinct IR profiles : Carbonyl stretches (C=O) near 1675–1766 cm⁻¹, influenced by electron-withdrawing groups (e.g., nitro in 4j) or hydrogen bonding .
  • Synthetic versatility : Prepared via deep eutectic solvent (DES)-catalyzed multicomponent reactions, offering greener synthesis routes compared to traditional methods .

Pyrimido[5,4-b]quinoline Triones

reports 1,3-diethyl-7,7-dimethyl-10-phenyl-pyrimido[5,4-b]quinoline-2,4,9(1H,3H,6H)-trione (13a), featuring a fused quinoline system. Key differences include:

  • NMR shifts : Methyl groups in 13a resonate at δ 1.12 (s, 6H), distinct from the target compound’s δ 2.22 (s, 6H) reported in for related thiophene derivatives .

Triazine Triones

lists 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione , which shares the trione motif but lacks the fused thiazine ring. The allyl groups confer higher reactivity (e.g., in polymerization) and lower melting points due to reduced crystallinity compared to aromatic analogs .

Key Comparative Data

Compound Class Example Structure/Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Synthesis Method Key Features
Target Compound 1,3-Dimethyl-pyrimido-thiazine Not reported Not available Alkylation + chloroacetic acid () Methyl substituents, fused thiazine core
Pyrimido[4,5-d]pyrimidine Triones 4o (furan-2-yl) 323–325 1741, 1761 DES-catalyzed reaction () High thermal stability, aromatic substituents
Pyrimido[5,4-b]quinoline Triones 13a (phenyl, ethyl) 193–195 1677 Multicomponent reaction () Quinoline fusion, bulky substituents
Triazine Triones 1,3,5-Triallyl-triazine Not reported ~1720 Condensation () Allyl groups, non-fused structure

Research Findings and Implications

  • Reactivity : The target compound’s methyl groups likely reduce electrophilicity at the carbonyl positions compared to nitro- or chloro-substituted derivatives (e.g., 4j, 4g), which may impact its suitability for nucleophilic addition reactions .
  • Synthetic Efficiency : DES-catalyzed methods () offer higher yields (~75–88%) and greener conditions compared to traditional alkylation routes (), though the latter allows precise control over substituent placement.
  • Biological Potential: Pyrimido[4,5-d]pyrimidine triones () show anticancer activity, suggesting that the target compound’s structural analogs could be explored for similar applications, contingent on substituent optimization .

Biological Activity

1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione (CAS Number: 1781-12-0) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3O3SC_8H_9N_3O_3S, with a molecular weight of approximately 227.24 g/mol. The compound features a complex structure that contributes to its bioactivity.

Synthesis

The synthesis of this compound involves the condensation of 6-substituted 5-aminopyrimidine derivatives with chloroacetic acid. This process can yield various alkylated derivatives through subsequent hydrolysis and alkylation reactions .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine exhibit significant antimicrobial properties. For instance:

  • Antibacterial and Antifungal Effects : A study reported moderate antimicrobial activity against various bacterial and fungal strains when tested against established standards like Streptomycin and Nystatin .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activities:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Research has highlighted the potential of related compounds as IDO inhibitors. These inhibitors are crucial in reactivating anticancer immune responses by modulating tryptophan metabolism. One such derivative demonstrated significant cytotoxicity against hypopharyngeal carcinoma cells (FaDu) and breast cancer cells (MCF7), inducing apoptosis and reducing cell mobility in wound healing assays .

Case Studies

Several case studies have focused on the biological activity of pyrimidine derivatives:

  • Case Study on Anticancer Activity :
    • Compound Tested : N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine.
    • Findings : This compound showed a concentration-dependent suppression of IDO1 expression and was identified as a promising candidate for further development in cancer therapy due to its selective activation of ERK pathways in MAPK signaling .
  • Antimicrobial Evaluation :
    • Various synthesized derivatives were tested for their efficacy against multiple bacterial strains. The results indicated that certain modifications could enhance their antimicrobial potency compared to standard treatments .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Organism/Cell TypeReference
1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazineAntimicrobialVarious bacteria and fungi
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineAnticancer (IDO Inhibitor)Hypopharyngeal carcinoma (FaDu)

Q & A

Q. Table 1. Thermodynamic Data for Trione Derivatives (Adapted from )

ReactionΔrH° (kJ/mol)PhaseMethodReference
Trimerization of C₇H₅NO-51.8 ± 2.9Liquid (Diglyme)CalorimetryBonetskaya et al. (1985)
Reverse Reaction (Decomposition)+80.8SolidCalorimetryBykova et al. (1985)

Q. Table 2. Key Synthetic Conditions (Adapted from )

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazinyl precursor + Et₃N75–80≥95%
2Oxalyl chloride, DMF, reflux60–65≥98%

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